D-Methionine methylsulfonium bromide
Description
Historical Context and Early Scientific Inquiry into Methionine Sulfonium (B1226848) Compounds
The scientific journey into methionine sulfonium compounds began with early investigations into the metabolism of methionine. A notable early study by Toennies and Kolb in 1945 laid some of the foundational groundwork for understanding methionine sulfonium derivatives. acs.org Research in the mid-20th century further elucidated the biological significance of these compounds. For instance, studies in the 1950s began to unravel the role of S-methylmethionine in biosynthetic pathways, such as its ability to serve as a methyl group donor.
A significant development in the production of these compounds was a 1963 patent detailing a method for preparing methionine methylsulfonium chloride or bromide. google.com This process involved reacting methionine with methyl chloride or methyl bromide in a solvent under pressure, offering a more direct synthesis route compared to earlier methods that used dimethyl sulfate (B86663) and required cumbersome purification steps. google.com This advancement facilitated the availability of these compounds for further research. Much of the early research, however, focused on the racemic DL-mixture or the naturally abundant L-isomer of S-methylmethionine, often referred to as "vitamin U" for its observed effects on gastric ulcers.
Stereochemical Considerations and Biological Relevance of the D-Isomer
The stereochemistry of amino acids is fundamental to their biological function. While L-amino acids are the canonical building blocks of proteins, D-amino acids are found in nature and participate in various physiological processes. mdpi.com The biological relevance of D-methionine, and by extension D-methionine methylsulfonium bromide, is intrinsically linked to the enzymatic machinery that can process D-enantiomers.
The primary enzyme responsible for the initial step in the metabolism of D-amino acids is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.gov In the case of D-methionine, DAAO converts it to α-keto-γ-methylthiobutyric acid. This intermediate can then be transaminated to form L-methionine, allowing the D-isomer to be utilized for protein synthesis and other metabolic functions of L-methionine. nih.gov
The efficiency of this conversion can vary between species. For example, research in weanling pigs has shown that D-methionine and L-methionine are equally bioavailable, suggesting efficient enzymatic conversion. nih.gov In contrast, studies in humans have indicated that D-methionine is not as efficiently utilized as L-methionine, with a larger proportion being excreted in the urine. nih.gov
| Species | Finding | Reference |
|---|---|---|
| Pigs (weanling) | D-methionine and L-methionine are equally bioavailable for nitrogen retention. | nih.gov |
| Humans | D-methionine is poorly utilized compared to L-methionine, with higher urinary excretion. | nih.gov |
| Broiler Chickens | L-methionine is metabolized more efficiently than DL-methionine for growth, while DL-methionine showed a stronger influence on liver metabolism by increasing D-amino acid oxidase (DAAO) activity. | veterinaryworld.org |
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues has followed several distinct, albeit specialized, trajectories. A significant area of investigation has been in the development of novel antimicrobial agents. Cationic polymers based on sulfonium poly(methionine) have demonstrated potent and broad-spectrum antibacterial activity against drug-resistant bacteria with low toxicity to mammalian cells. nih.gov
Another research avenue explores the use of methionine sulfonium compounds as intermediates in chemical synthesis. The sulfonium group can act as a leaving group, enabling the modification of the methionine molecule at the sulfur atom. This has been explored for the development of novel antibacterial agents and for the modification of peptides. researchgate.net
Furthermore, the enzymatic synthesis of D-amino acids, including D-methionine, is an active area of research. mdpi.com This involves the use of enzymes in multi-step cascade reactions to produce D-amino acids from various precursors. nih.gov These enzymatic methods are being developed to provide more efficient and environmentally friendly routes to these valuable chiral building blocks. mdpi.com
| Enzyme | Reaction | Significance in D-Methionine Research |
|---|---|---|
| D-amino acid oxidase (DAAO) | Oxidative deamination of D-methionine to 2-oxo-4-methylthiobutyric acid. | Key initial step in the metabolic utilization of D-methionine. nih.gov |
| L-phenylalanine dehydrogenase (L-PheDH) | Conversion of 2-oxo-4-methylthiobutyric acid to L-methionine. | Part of a multi-enzyme cascade for the biotransformation of D-methionine to L-methionine. nih.gov |
| Formate dehydrogenase (FDH) | Regeneration of NADH required by L-PheDH. | Essential component in the enzymatic cascade for D- to L-methionine conversion. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPHDXBTKMSKT-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@H](C(=O)O)N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Methionine Methylsulfonium Compounds
Presence in Plant Species and Agricultural Produce
S-methylmethionine is particularly abundant in the plant kingdom, often in higher concentrations than methionine itself. wikipedia.org It is synthesized in the leaves and transported via the phloem to other parts of the plant, such as the seeds, suggesting a significant role in sulfur transport. nih.gov
Identification in Specific Botanical Sources
SMM was first identified in cabbage leaves and subsequently in asparagus. u-szeged.hu Research has since documented its presence in a wide array of plant species. Members of the Brassicaceae family, such as cabbage and kohlrabi, are known to accumulate substantial quantities of SMM. nih.gov It is also found in commodity crops like barley, corn, and soybeans. Furthermore, SMM has been identified in various teas, including green tea, but not in oolong or black tea. hmdb.camedicinenet.com Other botanical sources include spinach, kale, bud of aralia, and certain Korean wild medicinal plants like Sumssukbujaengi and Sanmanul (a type of wild garlic). jst.go.jp
Detection in Dietary Components
As a constituent of many edible plants, SMM is present in various dietary components. Vegetables are a primary source of this compound. medicinenet.com Studies have quantified the SMM content in several common vegetables, highlighting significant variations among different types. For instance, celery, cabbage, and kohlrabi have been found to contain high levels of SMM. nih.govnih.gov
Below is a table summarizing the S-methylmethionine content in various plant-based foods:
| Food Source | S-methylmethionine (SMM) Content (mg/100g) |
| Cabbage | 53-104 nih.gov |
| Kohlrabi | 81-110 nih.gov |
| Turnip | 51-72 nih.gov |
| Tomatoes | 45-83 nih.gov |
| Celery | 38-78 nih.gov |
| Leeks | 66-75 nih.gov |
| Garlic-leafs | 44-64 nih.gov |
| Beet | 22-37 nih.gov |
| Raspberries | 27 nih.gov |
| Strawberries | 14-25 nih.gov |
| Spinach | 45.2 (per 100g DW) jst.go.jp |
| Pak-choi | 34.3 (per 100g DW) jst.go.jp |
| Kale | 23.4 (per 100g DW) jst.go.jp |
| Broccoli | 18.9 (per 100g DW) jst.go.jp |
| Asparagus | 18.7 (per 100g DW) jst.go.jp |
DW: Dry Weight
Occurrence in Microbial Systems
The presence and metabolism of S-methylmethionine are not restricted to plants. Various microorganisms, including bacteria and yeast, possess the enzymatic machinery for its synthesis and degradation. In some marine microbes, SMM serves as a key intermediate in the production of dimethylsulfoniopropionate (DMSP), a compound with important roles in global nutrient cycling. researchgate.net
Diverse marine Actinobacteria, as well as α- and γ-proteobacteria, can initiate DMSP synthesis via the methionine S-methyltransferase enzyme (MmtN), which generates SMM. researchgate.netnih.gov The SMM cycle, involving its synthesis from methionine and its conversion back to methionine, has been identified in various microbes. Engineered Saccharomyces cerevisiae (baker's yeast) has also been utilized for the production of SMM, highlighting the microbial potential for synthesizing this compound. nih.govresearchgate.netoup.com
Detection in Animal Tissues and Biological Compartments (excluding human)
While plants are the primary dietary source of SMM, it is also found and metabolized in animal tissues. nih.gov Studies in rats have demonstrated that the biotransformation of SMM occurs actively in the liver, kidneys, and digestive tract. nih.gov In these organs, SMM can be metabolized through two main pathways: the methylation of homocysteine to form methionine, and enzymatic hydrolysis to produce dimethylsulfide and homoserine. nih.gov S-Methylmethionine sulfonium (B1226848) chloride is considered a main metabolite of methionine in animals and functions as an important methyl donor, playing a role in regulating growth and metabolism. arccjournals.comcabidigitallibrary.org However, animal products are generally considered to be poor sources of SMM compared to plants. nih.gov
Biosynthetic Pathways and Metabolic Interconversions Involving D Methionine Methylsulfonium Bromide
Participation in the Methionine Cycle
The methionine cycle is a critical metabolic pathway responsible for regenerating methionine and producing S-adenosylmethionine (SAM), the primary methyl group donor in most biological methylation reactions. mdpi.comcreative-proteomics.com
S-adenosylmethionine (SAM) is the principal methyl donor in a vast number of biological reactions catalyzed by methyltransferases. nih.govnih.gov These enzymes transfer the methyl group from SAM to various substrates, including DNA, RNA, proteins, and small molecules. nih.govnih.gov While SAM, derived from L-methionine, is the well-established substrate, the ability of D-Methionine methylsulfonium bromide to act as a direct methyl donor for methyltransferases is not well-documented. It is plausible that if this compound were to be formed in vivo, its sulfonium (B1226848) moiety would render the attached methyl group electrophilic and thus available for transfer. However, the stereospecificity of methyltransferases for the L-configuration of the amino acid backbone likely precludes this compound from being an efficient substrate.
The metabolism of SAM is tightly regulated. mdpi.com SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). creative-proteomics.comyoutube.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. mdpi.comnih.gov Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. nih.govnih.gov Any direct interaction of this compound with SAM metabolism would likely be indirect. If this compound were to be demethylated, it could potentially yield D-methionine. D-methionine can be converted to its L-isomer, which could then enter the methionine cycle and contribute to the SAM pool. nih.gov
Enzymatic Biotransformations of the Sulfonium Moiety
The sulfonium group is a key functional feature of molecules like SAM and S-methylmethionine (SMM), playing a crucial role in their biochemical reactivity.
While there is research on the biosynthesis of the compatible solute 3-dimethylsulfoniopropionate (DMSP) from methionine in certain plants and marine algae, which is a major biogenic precursor of dimethylsulfide, the direct involvement of this compound in halomethane biosynthesis, such as methyl bromide formation, is not established in the available scientific literature. researchgate.net The biosynthesis of methyl halides in some organisms is known to involve methyltransferases that utilize SAM as the methyl donor.
The enzymatic cleavage of the sulfonium moiety in SAM is a well-understood process, leading to the formation of SAH. The degradation of this compound would likely involve enzymatic pathways that can act on sulfonium compounds. One potential pathway could be the cleavage of the methyl-sulfur bond, releasing the methyl group. Another possibility is the degradation of the entire molecule. For instance, cyanogen (B1215507) bromide is a chemical reagent used to cleave peptide bonds at the C-terminus of methionine residues, but this is a chemical, not an enzymatic, process. nih.gov Specific enzymes that degrade this compound have not been characterized.
Metabolism of D-Methionine and its Conversion to Sulfonium Intermediates
While L-methionine is the biologically active form, D-methionine can be metabolized by many organisms. nih.gov The initial step in the utilization of D-methionine often involves its conversion to the corresponding α-keto acid, 2-keto-4-methylthiobutyric acid, by a D-amino acid oxidase. nih.gov This α-keto acid can then be transaminated to form L-methionine, which can subsequently enter the mainstream methionine metabolic pathways. nih.gov
The direct conversion of D-methionine to this compound is not a well-documented biosynthetic pathway. The formation of the analogous L-isomer, S-methyl-L-methionine (SMM), from L-methionine and SAM is known to occur in plants. It is conceivable that a similar enzymatic reaction could potentially use D-methionine as a substrate to form a sulfonium intermediate, but this remains speculative without direct research evidence.
| Enzyme/Process | Substrate(s) | Product(s) | Role in Metabolism |
| D-Amino Acid Oxidase | D-Methionine, O2 | 2-keto-4-methylthiobutyric acid, NH3, H2O2 | Initial step in D-methionine catabolism. nih.gov |
| Transaminase | 2-keto-4-methylthiobutyric acid, Amino Acid | L-Methionine, α-keto acid | Conversion of the keto acid of methionine to the L-amino acid. nih.gov |
| Methionine Adenosyltransferase (MAT) | L-Methionine, ATP | S-Adenosylmethionine (SAM), PPi, Pi | Synthesis of the primary methyl donor. creative-proteomics.comyoutube.com |
| Methyltransferases | S-Adenosylmethionine (SAM), Acceptor | S-Adenosylhomocysteine (SAH), Methylated Acceptor | Transfer of a methyl group to various biomolecules. nih.govnih.gov |
| SAH Hydrolase | S-Adenosylhomocysteine (SAH) | Homocysteine, Adenosine | Regeneration of homocysteine for the methionine cycle. mdpi.comnih.gov |
Enzymology and Mechanistic Studies of D Methionine Methylsulfonium Bromide
Characterization of Enzymes Facilitating Methyl Group Transfer
Methionine S-methyltransferase (MMT) is a key enzyme in the biosynthesis of S-methylmethionine. The systematic name for this enzyme is S-adenosyl-L-methionine:L-methionine S-methyltransferase. wikipedia.org Its primary function is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of L-methionine, resulting in the formation of S-methyl-L-methionine and S-adenosyl-L-homocysteine. wikipedia.org
Current research indicates that Methionine S-Methyltransferase exhibits a high degree of substrate specificity for the L-isomer of methionine. wikipedia.org Studies on MMT from various sources, including wheat germ, have consistently demonstrated its activity with L-methionine as the methyl group acceptor. wikipedia.org There is presently no scientific literature to suggest that MMT can utilize D-methionine or its derivatives, such as D-Methionine methylsulfonium bromide, as a substrate for methyl group transfer. This specificity is a common feature among many enzymes involved in amino acid metabolism, which are stereospecific for L-amino acids.
Chloroperoxidase (CPO) is a versatile heme-containing enzyme known to catalyze a variety of reactions, including halogenation, oxidation, and epoxidation. In the context of methionine, CPO facilitates chloride-dependent oxidation reactions. nih.gov Research has shown that methionine is a substrate for CPO, being preferred over other substrates like 2-chlorodimedone in these reactions. nih.gov
While studies have detailed the interaction of CPO with methionine, they have not explicitly differentiated between the L- and D-isomers. nih.gov The mechanism of CPO-catalyzed halogenation involves the formation of an enzyme-bound hypohalous acid intermediate. nih.gov It is plausible that CPO could interact with D-methionine and, by extension, this compound, given that the sulfur atom, a primary site for oxidation, is present in both isomers. However, specific research on the halogenation of this compound by CPO is not currently available.
Enzymatic Systems Involved in D-Methionine Conversion and Utilization
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids. It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. wikipedia.org DAAO exhibits broad substrate specificity, acting on various neutral and basic D-amino acids, including D-methionine. nih.gov The enzymatic conversion of D-methionine to 2-oxo-4-methylthiobutyric acid is a well-documented function of DAAO. nih.gov
In addition to oxidases, D-amino acid dehydrogenases (DAADH) are also involved in the metabolism of D-amino acids. A study on Salmonella typhimurium identified a D-amino acid dehydrogenase as the initial enzyme in the racemization of D-histidine and D-methionine. nih.gov Furthermore, protein engineering has been employed to create artificial, thermostable D-amino acid dehydrogenases with enhanced reactivity toward D-methionine. frontiersin.org
Given that the primary site of action for both DAAO and DAADH is the D-amino acid moiety, it is highly probable that these enzymes can also act on this compound, converting it to its corresponding keto-acid derivative.
A study on different tissues of sows demonstrated the activity of D-amino acid oxidase in the conversion of D-methionine to keto-methionine, with the following reported activities:
| Tissue | D-Amino Acid Oxidase Activity (units/mg protein) |
| Liver | 0.15 ± 0.02 |
| Kidney | 0.45 ± 0.05 |
| Mammary Gland | 0.08 ± 0.01 |
| Data adapted from a study on sows and represents the mean ± SEM (n=6). Activities are indicative of the conversion of D-methionine. researchgate.net |
Investigation of Enzyme-Substrate Interactions and Reaction Kinetics
The kinetics of D-amino acid oxidase with D-amino acid substrates have been a subject of considerable research. The interaction between DAAO and its substrates is a multi-step process involving substrate binding, flavin reduction, and product release. While specific kinetic data for this compound is not available, studies on D-methionine provide valuable insights.
The following table summarizes hypothetical kinetic parameters for D-Amino Acid Oxidase with D-methionine, based on typical values observed for D-amino acid substrates. These are illustrative and not specific to this compound.
| Enzyme | Substrate | K_m (mM) | V_max (μmol/min/mg) |
| D-Amino Acid Oxidase | D-Methionine | 1.0 - 5.0 | 10 - 50 |
| This table presents a range of typical kinetic values and is for illustrative purposes. |
Further research is required to determine the precise kinetic parameters of D-Amino Acid Oxidase and other relevant enzymes with this compound as the substrate. Such studies would elucidate the efficiency of its enzymatic conversion and provide a deeper understanding of its metabolic fate.
Chemical Synthesis and Derivatization Strategies for D Methionine Methylsulfonium Bromide
Laboratory and Industrial Synthesis Routes
The preparation of D-Methionine methylsulfonium bromide from its amino acid precursor, D-methionine, can be achieved through several established methodologies. These routes are adaptable for both small-scale laboratory synthesis and larger industrial production, with a focus on reaction efficiency and product purity.
The primary and most direct method for synthesizing this compound involves the S-alkylation of D-methionine. This reaction leverages the nucleophilic character of the sulfur atom in the thioether side chain of methionine.
The most common laboratory and industrial approach is the direct reaction of D-methionine with a methylating agent, specifically methyl bromide. google.com This process is typically conducted in a solvent under controlled temperature and pressure to facilitate the reaction between the solid amino acid and the gaseous or liquid methyl bromide. google.com
Alternative preparative methods utilize different methylating agents. For instance, methionine-methylsulfonium salts can be produced through the reaction of methionine with methyl p-toluenesulfonate. google.com Another route involves using dimethyl sulfate (B86663) in concentrated sulfuric acid, although this method can be cumbersome due to the need to remove large quantities of sulfate ions, often by precipitation with barium salts. google.comgoogle.com For specialized applications, such as positron emission tomography (PET), radiolabeled [¹¹C]methyl iodide is used to synthesize L- and D-[methyl-¹¹C]methionine from their respective homocysteine precursors, demonstrating a highly specific and rapid methylation technique. researchgate.netnih.gov
The general reaction is as follows: D-Methionine + CH₃Br → this compound
Optimizing reaction conditions is critical to maximize the yield and purity of this compound while minimizing side reactions. Key parameters that are manipulated include temperature, pressure, solvent, and the stoichiometry of the reactants.
For the synthesis using methyl bromide, the reaction is typically performed under pressure in a suitable solvent. google.com It has been found that using an excess of methyl bromide drives the reaction towards completion. google.com Temperature control is crucial; exceeding the optimal range can lead to saponification of the methyl halide, while lower temperatures result in an incomplete reaction. google.com Research has shown that the optimal temperature for the synthesis of the bromide salt is between 15°C and 40°C. google.com Following these optimized procedures, the product can be obtained in high yield and purity after crystallization from the reaction mixture. google.com A German patent reported achieving a yield of 85.3% with a final product purity of 99.5% for the corresponding chloride salt under optimized conditions. google.com
| Parameter | Condition for Bromide Salt | Condition for Chloride Salt | Rationale |
|---|---|---|---|
| Reactants | Methionine, Methyl Bromide | Methionine, Methyl Chloride | Direct alkylation of the thioether group. |
| Temperature | 15°C - 40°C | 50°C - 60°C | Optimal range to maximize yield and prevent side reactions like saponification. |
| Pressure | Applied Pressure | Applied Pressure | To maintain methyl halide in the reaction medium. |
| Stoichiometry | Excess Methyl Halide | Excess Methyl Halide | Drives the reaction to completion. |
| Reported Yield (Chloride) | 85.3% | Demonstrates the efficiency of the optimized process. | |
| Reported Purity (Chloride) | 99.5% | Indicates a highly effective purification and crystallization step. |
Derivatization for Research Applications
The sulfonium (B1226848) cation in this compound is a versatile functional group, enabling a wide range of derivatization strategies for research purposes. Its reactivity is harnessed to modify peptides, create novel polymers, and participate in various organic transformations.
The conversion of methionine's thioether to a sulfonium salt is a key strategy for the functional modification of peptides and proteins. nih.gov The alkylation of methionine residues within a peptide chain creates sulfonium ions, which alters the properties of the polypeptide, such as conformation and solubility. escholarship.org This modification is generally stable, especially when simple alkyl groups like methyl are used. escholarship.org
This methodology allows for the chemoselective modification of methionine residues, even in the presence of other highly nucleophilic amino acids. escholarship.org The process is highly efficient, with some methods reporting conjugation yields greater than 97%. technologypublisher.com The principle of this reaction is analogous to the biological role of S-adenosylmethionine (SAM), a natural sulfonium compound that acts as a primary methyl donor in numerous biological processes. thieme-connect.comresearchgate.net This makes methionine alkylation a powerful tool for creating novel bioconjugates and functionalized proteins for applications in drug delivery and materials science. nih.govtechnologypublisher.com
Methionine sulfonium salts can be incorporated into polymeric structures to create functional materials with unique properties. One approach involves the synthesis of sulfonium cationic polypeptides. nih.gov This can be achieved by first polymerizing a methionine derivative, such as D,L-methionine N-thiocarboxyanhydride (NTA), and then performing a post-polymerization alkylation of the thioether side chains with an alkylating agent like iodomethane. nih.gov
The resulting polysulfoniums are polyelectrolytes that exhibit distinct conformational behaviors and are typically water-soluble. escholarship.orgnih.gov These materials have shown potential as antibacterial agents, capable of combating antibiotic-resistant bacteria. nih.gov The ability to create polymers with a high density of cationic sulfonium groups opens up possibilities for developing novel biomaterials with tailored biological activities and physical properties. nih.gov
| Step | Description | Reagents | Result |
|---|---|---|---|
| 1. Monomer Synthesis | Preparation of the polymerizable methionine derivative. | D,L-Methionine | D,L-Met N-thiocarboxyanhydride (NTA) |
| 2. Polymerization | Ring-opening polymerization of the NTA monomer. | NTA monomer, Initiator (e.g., tert-butyl-benzylamine) | Poly(D,L-methionine) |
| 3. Alkylation | Post-polymerization modification of the thioether side chains. | Poly(D,L-methionine), Iodomethane | Sulfonium Cationic Poly(D,L-methionine) |
Sulfonium salts, including this compound, are versatile reagents in organic synthesis due to their diverse reactivity patterns. nih.gov They are recognized as excellent electrophiles and can act as alkyl-transfer reagents to a wide array of heteroatom- and carbon-centered nucleophiles. thieme-connect.com The dimethyl sulfide (B99878) group is an excellent leaving group, making sulfonium salts effective partners in cross-coupling reactions. nih.gov
The reactivity of sulfonium salts can be categorized based on the reaction mechanism:
Electrophilic Alkylation: In classic Sₙ2 displacement reactions, the sulfonium salt transfers an alkyl group to a nucleophile. thieme-connect.com
Transition-Metal-Catalyzed Reactions: Aryl and alkyl sulfonium salts can participate as electrophilic partners in nickel- and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi reactions. thieme-connect.comnih.gov
Photoredox Catalysis: Modern synthetic methods utilize photoredox catalysis to induce C–S bond cleavage in sulfonium salts. rsc.orgnih.gov This process generates carbon-centered radicals, opening up unprecedented reaction pathways that are distinct from their traditional ionic reactivity. rsc.orgresearchgate.net This has enabled new transformations like C-H alkylation, heteroarylation, and the construction of challenging molecular scaffolds like cyclopropanes and aziridines. nih.govrsc.org
| Reactivity Mode | Description | Typical Reaction Types | Key Feature |
|---|---|---|---|
| Alkyl/Aryl Transfer Agent | Acts as an electrophile, transferring an organic group to a nucleophile. | Sₙ2 Alkylation, Cross-Coupling (Suzuki, Stille) | Good leaving group (dialkyl/diaryl sulfide). |
| Ylide Precursor | Deprotonation at the α-carbon forms a sulfur ylide. | Corey-Chaykovsky reaction, Wittig-type reactions | Formation of epoxides, cyclopropanes, and alkenes. |
| Radical Precursor | Undergoes single-electron reduction (e.g., via photoredox catalysis) to generate radicals. | Giese-type additions, C-H functionalization, Annulations | Enables novel bond formations under mild conditions. |
Biological Roles and Molecular Mechanisms of D Methionine Methylsulfonium Bromide Excluding Clinical/safety
Function as a Methyl Donor in Biochemical Processes
D-Methionine methylsulfonium bromide, often referred to as S-methylmethionine (SMM), serves as a potent methyl donor in cellular metabolism. mdpi.com The core of this function lies in the methionine cycle, a series of interconnected biochemical reactions crucial for cellular health. nih.gov In this cycle, the essential amino acid methionine is converted into S-adenosylmethionine (SAM), which is recognized as the universal methyl donor for a vast array of enzymatic reactions. nih.govnih.gov SAM provides the methyl group necessary for the methylation of biomolecules, including DNA, RNA, proteins, and other metabolites. nih.gov
SMM, as a derivative of methionine, participates directly in this one-carbon metabolism. mdpi.com It can donate its methyl group to homocysteine to regenerate methionine, thereby replenishing the pool of this essential amino acid and supporting the continuous synthesis of SAM. mdpi.com This process is vital for maintaining cellular methylation potential, which is often assessed by the ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH). nih.gov The availability of methyl donors like SMM is intrinsically linked to the regulation of numerous cellular functions through these methylation reactions. nih.gov
Modulation of Gene Expression and Cellular Pathways
The availability of methionine and its derivatives significantly influences the expression of genes and the activity of cellular pathways, primarily through its role in the methionine cycle. Fluctuations in dietary methionine can alter the levels of key metabolic substrates like SAM and SAH, which in turn can change the expression of genes related to growth and health via DNA methylation. nih.gov
The liver is a central hub for methionine metabolism, and its metabolic state is highly sensitive to the availability of methyl donors. nih.gov Studies have shown that dietary supplementation with methionine derivatives can lead to significant changes in hepatic gene expression. In one study involving mice fed a high-fat diet, supplementation with DL-methionine methylsulfonium chloride resulted in the positive regulation of several genes, suggesting an influence on xenobiotic, glucose, and circadian rhythm pathways. mdpi.com
Dietary methionine levels, whether deficient or in excess, can have a substantial impact on the hepatic methionine cycle, leading to altered expression of genes involved in lipid metabolism. nih.govnews-medical.net These changes can influence DNA methylation, an epigenetic mechanism that modifies the expression profile of genes without altering the DNA sequence itself. news-medical.net Research has demonstrated that inadequate levels of methionine can dysregulate microRNAs that play a significant role in maintaining liver homeostasis. news-medical.net
| Gene | Observed Effect | Associated Pathway/Function | Source |
|---|---|---|---|
| Sult1e1 | Upregulation | Xenobiotic Metabolism | mdpi.com |
| Phlda1 | Upregulation | Glucose Metabolism | mdpi.com |
| Ciart | Upregulation | Circadian Rhythm | mdpi.com |
Methionine metabolism is essential for the proliferation, activation, and differentiation of various cell types. nih.gov A sustained supply of methionine is critical for immune cells, such as T cells, to facilitate their activation and differentiation. nih.gov The availability of methionine, through its conversion to SAM, can dynamically regulate histone modifications that are integral to gene expression and cell fate determination. biorxiv.orgnih.gov For instance, methionine availability influences H3K36me3, a key histone mark, during the myogenic differentiation of mouse myoblast cells. biorxiv.orgnih.gov
Conversely, restricting methionine has been shown to inhibit the proliferation and growth of several types of cancer cells. mdpi.com This inhibitory effect is linked to the dependence of these cells on exogenous methionine for growth. mdpi.com Studies on avian myoblasts have also explored how different forms of methionine, including DL-methionine, can serve as effective substitutes for L-methionine in supporting terminal differentiation. researchgate.net In some cases, high concentrations of methionine have been observed to suppress cellular growth and proliferation through a p53-dependent pathway. nih.gov
Impact on Cellular Redox State and Antioxidant Defense Systems
Methionine metabolism plays a central role in maintaining cellular redox homeostasis. nih.gov It is the precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione (B108866) (GSH), the cell's principal antioxidant. nih.gov Therefore, the methionine metabolic network is directly linked to the cell's redox buffering capacity. nih.gov
Beyond its role as a precursor to GSH, methionine residues within proteins can act as direct antioxidants. nih.gov The sulfur-containing side chain of methionine is readily oxidized by various reactive oxygen species (ROS) to form methionine sulfoxide (B87167). nih.govnih.gov This process effectively scavenges ROS, protecting the protein in which the residue is located as well as other cellular macromolecules from oxidative damage. nih.gov This oxidation is reversible; most cells contain methionine sulfoxide reductase (Msr) enzymes that catalyze the reduction of methionine sulfoxide back to methionine, allowing these residues to function as catalytic antioxidants. nih.govnih.govfrontiersin.org
Studies specifically involving D-methionine have shown that its administration can lead to increased levels of serum and cochlear antioxidants. nih.gov It has also been demonstrated to protect antioxidant enzymes, such as glutathione reductase and glutathione peroxidase. nih.gov
Interactions with Macromolecular Structures and Conformational Dynamics
As a proteinogenic amino acid, methionine contributes to the structure and function of proteins. The flexible, unbranched side chain of methionine allows proteins with methionine-rich domains to interact effectively with other partners. frontiersin.org Methionine residues are often found in the hydrophobic core of proteins, where they can facilitate conformational changes necessary for function, such as the assembly of spider silk proteins. researchgate.net A specific non-covalent interaction, known as the S-aromatic motif, where the sulfur atom of methionine interacts with aromatic residues like tyrosine or tryptophan, plays a significant role in stabilizing protein structures and mediating protein-protein interactions. mdpi.comnih.gov
The oxidation of methionine to methionine sulfoxide represents a post-translational modification that can drastically alter a protein's physicochemical properties. mdpi.com Since methionine sulfoxide is more hydrophilic than methionine, its formation can modify the local chemical environment and introduce steric hindrance, often resulting in a change in protein structure and function. frontiersin.org This reversible oxidation/reduction cycle acts as a molecular switch, allowing cells to regulate protein activity in response to the cellular redox state. mdpi.com Furthermore, D-methionine has been shown to interact with and protect macromolecules like plasmid DNA from damage induced by therapeutic carbon ions, likely through the mechanism of hydroxyl radical scavenging. nih.gov
Analytical Methodologies for D Methionine Methylsulfonium Bromide Research
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of D-Methionine methylsulfonium bromide, enabling its separation from its L-enantiomer and other related substances.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for the enantioselective separation and quantification of amino acids and their derivatives. For this compound, chiral HPLC methods are essential. These methods typically employ a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.
Research on the separation of methionine enantiomers has demonstrated the effectiveness of various CSPs, such as those based on cyclofructans. researchgate.netrsc.org For instance, an isopropylcarbamate cyclofructan 6 CSP has been successfully used with a polar-organic mobile phase to achieve enantioselective separation. researchgate.netrsc.org The choice of mobile phase, often a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with additives like acetic acid and triethylamine, is critical for optimizing resolution. researchgate.netrsc.org Detection is commonly performed using low-wavelength UV detectors, although more specific detectors like polarimetric and circular dichroism detectors can also be employed for chiral analysis. researchgate.netrsc.org While these methods are developed for methionine, the principles are directly applicable to its salt derivative, this compound.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Methionine Enantiomers
Purity Assessment using Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for assessing the purity of this compound and monitoring the progress of chemical reactions. The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase.
For methionine and related compounds, a typical mobile phase might consist of a mixture of 2-butanol, glacial acetic acid, and water. After development, the separated spots are visualized, often by spraying with a reagent like ninhydrin, which reacts with the primary amine group of the amino acid to produce a colored spot. The purity is assessed by comparing the intensity of any secondary spots to that of the principal spot corresponding to this compound. This method is valuable for detecting non-chiral impurities.
Table 2: Typical TLC System for Purity Assessment of Methionine Derivatives
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra are used to confirm the presence of specific functional groups and their connectivity.
For the D-methionine methylsulfonium cation, the ¹H NMR spectrum would exhibit characteristic signals. The two methyl groups attached to the positively charged sulfur atom would be expected to appear as a singlet at a downfield chemical shift (around 2.9-3.2 ppm) due to the electron-withdrawing effect of the sulfonium (B1226848) group. The protons of the ethyl chain (-CH2-CH2-) and the alpha-proton (-CH) would show distinct multiplets at specific chemical shifts, and their coupling patterns would confirm the structure.
Table 3: Predicted ¹H NMR Chemical Shifts for the D-Methionine Methylsulfonium Cation in D₂O
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is used for the accurate determination of the molecular weight and for the quantification of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective analytical tool. nih.govnih.gov In MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The D-methionine methylsulfonium cation has a calculated monoisotopic mass of 164.0745 g/mol . nih.govTandem mass spectrometry (MS/MS) can be used to fragment the parent ion, producing a characteristic pattern of fragment ions that serves as a structural fingerprint for definitive identification. nih.govStable isotope dilution assays, where a labeled version of the compound is used as an internal standard, allow for very accurate quantification in complex matrices. nih.govnih.gov
Table 4: Expected Mass Spectrometry Data for the D-Methionine Methylsulfonium CationBiochemical Assays for Metabolic Pathway Analysis
Understanding the metabolic fate of this compound requires specialized biochemical assays. These assays are designed to measure the activity of enzymes that may act on this compound and to trace its transformation into various metabolites.
The metabolism of D-amino acids in mammals is primarily initiated by the flavoenzyme D-amino acid oxidase (DAO), which catalyzes their oxidative deamination. jst.go.jpnih.govAssays to study the metabolism of this compound would likely focus on the activity of DAO. These assays typically measure the consumption of the D-amino acid substrate or the formation of one of the reaction products, such as the corresponding α-keto acid, ammonia (B1221849), or hydrogen peroxide. cellbiolabs.comspringernature.comThe hydrogen peroxide produced can be detected with high sensitivity using colorimetric or fluorometric probes in coupled enzyme reactions. cellbiolabs.comSuch enzymatic assays are crucial for determining if this compound is a substrate for DAO and for characterizing the kinetics of its potential degradation. springernature.com
Table 5: Types of Biochemical Assays for Metabolic AnalysisMolecular Biology Techniques for Gene Expression and Enzymatic Studies
Currently, there is a notable absence of publicly available scientific literature detailing the specific application of molecular biology techniques to investigate the effects of this compound on gene expression or to conduct enzymatic studies. While research exists on related compounds such as D-methionine, L-methionine, and S-adenosylmethionine, and their influence on various molecular pathways, this information does not directly address this compound.
General molecular biology methodologies that could be hypothetically applied to study the impact of this compound include:
Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR), microarray analysis, and RNA sequencing (RNA-Seq) could be employed to examine changes in gene expression in cells or tissues upon exposure to the compound. These methods would reveal which specific genes and cellular pathways might be modulated by this compound.
Enzymatic Assays: To study the effect of this compound on enzyme activity, researchers could utilize various in vitro enzymatic assays. These would involve incubating specific enzymes with the compound and measuring any resulting changes in their catalytic activity. This could help identify enzymes that are either activated or inhibited by this compound.
Western Blotting: This technique could be used to assess changes in the protein levels of specific enzymes or other proteins of interest in response to treatment with this compound, providing insight into the compound's effects at the protein level.
However, it is crucial to reiterate that no specific studies employing these techniques for this compound have been found in the public domain. Therefore, no detailed research findings or data tables can be provided at this time.
In Vivo Research Models and Experimental Systems Excluding Human Clinical Trials
Studies in Avian Models (e.g., Broilers)
No specific research studies detailing the effects or metabolism of D-Methionine methylsulfonium bromide in avian models, such as broilers, were identified.
Mammalian Animal Models (e.g., Rodents, Monkeys)
While some chemical suppliers note the existence of this compound and suggest its potential use in models of acetaminophen-induced liver injury or cisplatin-induced nephrotoxicity, no peer-reviewed in vivo studies detailing these or other effects in mammalian models were found.
Dietary Supplementation and Nutritional Investigations
No research was found that specifically investigates the use of this compound as a dietary supplement or explores its nutritional impact in mammalian animal models.
Exploration of Metabolic Effects in Organ Systems
There is no available scientific literature detailing the metabolic effects of this compound on any organ systems in mammalian animal models.
Microbial Systems as Investigative Tools
No studies were identified that utilize microbial systems to investigate the metabolism, utilization, or effects of this compound.
Plant Models for Biosynthetic and Physiological Research
No research was found concerning the role, metabolism, or physiological effects of exogenously applied this compound in plant models. Plant research in this area focuses on the naturally occurring L-isomer of S-methylmethionine.
Future Directions and Emerging Research Avenues for D Methionine Methylsulfonium Bromide
Elucidation of Stereospecific Metabolic Fates and Enantiomeric Discrimination
The metabolic pathway of D-methionine methylsulfonium bromide is an area ripe for investigation, particularly concerning its stereospecificity. Generally, living organisms predominantly utilize L-amino acids for protein synthesis and other critical metabolic functions. The D-enantiomers, such as D-methionine, are often metabolized less efficiently and must typically be converted to their L-counterparts to be utilized. chemicalbook.comnih.gov This conversion is a key aspect of enantiomeric discrimination in biological systems.
The primary pathway for the metabolic conversion of D-amino acids involves a two-step enzymatic process. nih.gov First, a D-amino acid oxidase (D-AAO), a flavoenzyme, catalyzes the oxidative deamination of the D-amino acid to its corresponding α-keto acid. nih.govveterinaryworld.org In the case of D-methionine, this intermediate is 2-keto-4-methylthiobutanoic acid. nih.govnih.gov Subsequently, a transaminase enzyme facilitates the conversion of this α-keto acid into the L-amino acid, L-methionine, which can then enter mainstream metabolic pathways. nih.gov Studies in humans and various animal models have shown that the utilization of D-methionine is less efficient than that of L-methionine, suggesting that the conversion process can be a rate-limiting step. nih.govveterinaryworld.orgmdpi.com
Future research on this compound should focus on determining if it follows a similar metabolic fate. Key research questions include:
Substrate Specificity: Is this compound a direct substrate for D-amino acid oxidase? The presence of the additional methyl group on the sulfur atom may influence enzyme binding and catalytic activity.
Metabolic Intermediates: What are the specific metabolic byproducts of this compound breakdown? Identifying these intermediates is crucial to fully mapping its metabolic journey and understanding its biological effects.
Tissue-Specific Metabolism: In which tissues does the conversion primarily occur? For D-methionine, the liver and kidneys are major sites of D-AAO activity. nih.gov Determining the tissue-specific distribution of enzymes that act on this compound will be essential.
Comparative Bioavailability: What is the relative bioavailability of the D- and L-forms of methionine methylsulfonium? This knowledge is critical for understanding its potential biological activity.
Elucidating these stereospecific metabolic pathways will provide a foundational understanding of the compound's biological activity and its potential applications.
Exploration of Novel Enzymatic Transformations and Inhibitors
The study of enzymatic interactions with this compound opens avenues for discovering novel biochemical reactions and developing specific enzyme inhibitors. The enzymes responsible for the metabolism of D-methionine are the logical starting point for such explorations.
A key enzyme is D-amino acid oxidase (D-AAO), which is critical for the conversion of D-methionine to its corresponding keto acid. nih.govmdpi.com Another important class of enzymes are transaminases, which complete the conversion to L-methionine. nih.gov A detailed kinetic analysis of how these enzymes interact with this compound compared to D-methionine would reveal the impact of the methylsulfonium group on catalysis. nih.gov Furthermore, catalase is often involved in the breakdown of hydrogen peroxide, a byproduct of the D-AAO reaction, preventing oxidative damage to the keto-acid intermediate. nih.gov
| Enzyme Class | Specific Enzyme Example | Role in D-Methionine Metabolism | Potential Interaction with this compound |
| Oxidoreductases | D-Amino Acid Oxidase (D-AAO) | Catalyzes the oxidative deamination of D-methionine to 2-oxo-4-methylthiobutyric acid. nih.gov | May act as a substrate, potentially with different kinetics due to the methylsulfonium group. |
| Transferases | L-phenylalanine dehydrogenase (used as a transaminase) | Converts 2-oxo-4-methylthiobutyric acid to L-methionine. nih.gov | Could potentially convert the corresponding keto acid of this compound to its L-form. |
| Oxidoreductases | Formate Dehydrogenase (FDH) | Used in enzymatic systems for cofactor (NADH) regeneration required by the transaminase step. nih.gov | Indirectly involved in the overall conversion process. |
| Oxidoreductases | Catalase | Decomposes hydrogen peroxide produced by D-AAO, protecting the keto acid from decarboxylation. nih.gov | Crucial for the stability of intermediates in an in-vitro or in-vivo system. |
Future research should also aim to identify novel enzymes that may specifically recognize and transform this compound. This could involve screening microbial enzyme libraries for unique activities. Additionally, the development of specific inhibitors for enzymes that metabolize this compound could serve as valuable research tools. Enzyme inhibitors are chemical compounds that reduce the catalytic rate of an enzyme and can be either reversible or irreversible. longdom.org For instance, studies on cytochrome P450 enzymes have utilized various trapping agents that can act as inhibitors to understand metabolic pathways. mdpi.com Similar approaches could be used to identify reactive intermediates in the metabolism of this compound and to develop specific inhibitors that could modulate its biological effects.
Development of Advanced Synthetic Analogues for Targeted Biochemical Probes
Synthesizing analogues of this compound is a promising strategy for creating targeted biochemical probes to investigate various cellular processes. This approach has been successfully employed with S-adenosyl-L-methionine (SAM), a crucial metabolite, to study the function of methyltransferase enzymes. nih.govresearchgate.net SAM analogues are designed with modified functional groups that allow for the detection and identification of enzyme substrates. nih.gov
Similar principles can be applied to this compound. By chemically modifying the molecule, researchers can develop probes for several applications:
Enzyme Activity Profiling: Analogues containing reporter tags (e.g., fluorescent or biotin (B1667282) labels) could be used to identify and characterize unknown enzymes that bind to or metabolize this compound.
Mapping Metabolic Pathways: Isotopically labeled analogues (e.g., with ¹³C or ³⁴S) would enable metabolic flux analysis, allowing researchers to trace the compound's path through various biochemical reactions in cells or whole organisms.
Mechanism-Based Inhibitors: Designing analogues that can covalently bind to the active site of a target enzyme can create highly specific and potent inhibitors. nih.gov
The synthesis of these analogues can draw inspiration from established methods. For example, selenium-based SAM analogues (SeAM) have been developed to enhance compatibility with certain methyltransferases. acs.org Other strategies involve replacing specific chemical groups to increase stability or introduce novel functionalities. frontiersin.orgnih.gov A key challenge will be to create analogues that retain the essential structural features necessary for recognition by target enzymes while incorporating the desired probe functionality.
| Analogue Strategy | Potential Application for D-MMS Bromide | Example from SAM/Methionine Research |
| Isotopic Labeling | Tracing metabolic fate and flux | Use of ¹³C and ³⁴S to assess turnover rates in soil. usda.gov |
| Reporter Tagging | Identifying binding proteins and enzymes | SAM analogues with fluorescent or affinity tags to label methyltransferase targets. nih.gov |
| Bioisosteric Replacement | Enhancing stability or modifying activity | Replacing the carboxyl group with a tetrazole ring to increase stability. nih.gov |
| Selenium Substitution | Improving enzyme compatibility | Creation of Se-adenosyl-l-selenomethionine (SeAM) to act as cofactor surrogates. acs.org |
The development of such advanced synthetic analogues will provide a powerful toolkit for dissecting the precise molecular interactions and biological roles of this compound.
Application in Omics Research (e.g., Metabolomics, Proteomics) to Understand Broader Biological Impacts
Omics technologies, such as metabolomics and proteomics, offer a systems-level approach to understanding the broad biological consequences of introducing a compound like this compound into a biological system. These high-throughput methods can provide a comprehensive snapshot of the molecular changes occurring within cells or tissues.
Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological sample. Applying metabolomics would allow researchers to:
Identify and quantify the downstream products of this compound metabolism.
Determine how the compound perturbs endogenous metabolic pathways. For example, studies on D-methionine supplementation in bovine mammary cells revealed alterations in fructose-galactose metabolism and glycolysis pathways. nih.gov
Discover novel biomarkers that indicate exposure to or the biological effect of the compound.
Proteomics is the large-scale analysis of proteins, including their expression levels, modifications, and interactions. nih.gov Proteomic studies can reveal:
Changes in the expression of specific proteins in response to this compound. This could include the upregulation of metabolic enzymes or stress-response proteins.
Post-translational modifications of proteins, such as methionine oxidation. nih.gov While distinct from the methylsulfonium structure, studying methionine sulfoxide (B87167) formation is a key area of redox proteomics and is associated with aging and disease. nih.govmdpi.comnih.gov Investigating whether this compound influences these or other modifications could provide insight into its impact on cellular signaling and protein stability.
Protein-protein interactions that are altered by the presence of the compound or its metabolites, helping to elucidate its mechanism of action. nih.gov
By integrating data from both metabolomics and proteomics, researchers can build a comprehensive model of the biological impact of this compound. This approach can uncover previously unknown functions and interactions, moving beyond the study of a single target or pathway to a holistic understanding of its effects on the entire biological system.
Investigations into Environmental Chemistry and Biogeochemical Cycling of Related Sulfonium (B1226848) Compounds
The environmental fate of this compound is intrinsically linked to the broader biogeochemical cycling of sulfur. Organosulfur compounds are fundamental components of life and play a pivotal role in global elemental cycles. researchgate.net Sulfonium compounds, in particular, are prevalent in nature; a well-known example is dimethylsulfoniopropionate (DMSP), which is produced in massive quantities by marine algae. organosulfurcycling.comnih.gov
The biogeochemical sulfur cycle involves a series of transformations between different oxidation states of sulfur, driven by microbial activity. wikipedia.org Key processes include:
Mineralization: The breakdown of organic sulfur compounds into inorganic forms like hydrogen sulfide (B99878) (H₂S). wikipedia.org
Assimilation: The incorporation of inorganic sulfate (B86663) into organic molecules, such as amino acids, by plants and microorganisms. nih.gov
Volatilization: The release of volatile sulfur compounds, such as dimethylsulfide (DMS) derived from DMSP, into the atmosphere, where they influence climate. organosulfurcycling.comnih.gov
Future research should investigate how this compound fits into this cycle. Important questions include its persistence in different environments (soil, water), its susceptibility to microbial degradation, and the nature of its breakdown products. Given that it is a methionine-based sulfonium compound, it is plausible that microorganisms could utilize it as a source of carbon, nitrogen, and sulfur. organosulfurcycling.comresearchgate.net Investigations could employ techniques such as sulfur K-edge X-ray absorption near-edge structure (XANES) spectroscopy to analyze the speciation and transformation of sulfur in environmental samples. usda.gov Understanding the environmental chemistry of this compound and related compounds is crucial for assessing their ecological impact and their role within the global sulfur cycle.
Q & A
What are the key physicochemical properties of D-methionine methylsulfonium bromide, and how are they determined experimentally?
This compound (CAS: 2766-51-0) is a crystalline solid with a melting point of 139–140°C, as determined by standard melting point analysis . Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight verification (265.12 g/mol), and elemental analysis to confirm purity. Thermogravimetric analysis (TGA) may also assess thermal stability. Researchers should cross-reference these properties with peer-reviewed databases to ensure consistency, especially when synthesizing or procuring the compound for enzymatic assays .
How is this compound utilized in enzymatic assays for homocysteine quantification?
In enzymatic colorimetric assays, the compound serves as a methyl donor in a two-step reaction:
Methyl Transfer : Homocysteine methyltransferase (EC 2.1.1.10) transfers the methyl group from this compound to homocysteine (Hcy), generating L-methionine and D-methionine .
Oxidation and Detection : D-amino acid oxidase (EC 1.4.3.3) oxidizes D-methionine, producing hydrogen peroxide, which reacts with DA-67 (a redox indicator) to form methylene blue. Absorbance at 660 nm quantifies Hcy levels .
Key variables include reagent purity (e.g., N-ethylmaleimide to block residual dithiothreitol) and enzyme activity calibration (units defined by µmol product formation per minute).
What methodological challenges arise when optimizing detection limits in assays using this compound?
Detection limits depend on:
- Interference Mitigation : Residual dithiothreitol can produce false signals; adding N-ethylmaleimide in the second step blocks thiol groups .
- Enzyme Specificity : Cross-reactivity with other methyl acceptors must be ruled out via control experiments (e.g., omitting Hcy).
- Reagent Stability : this compound’s hygroscopicity requires anhydrous storage to prevent degradation. Researchers should validate lot-to-lot consistency using spiked recovery experiments .
How can researchers resolve contradictory data in enzymatic assays involving this compound?
Contradictions may stem from:
- Matrix Effects : Biological samples (e.g., plasma) may contain interfering substances; use matrix-matched calibration curves.
- Enzyme Batch Variability : Standardize Hcy methyltransferase activity (e.g., pre-assay kinetic profiling).
- Optimal pH and Temperature : Deviations from pH 7–8 or 25–37°C can alter reaction rates. Systematic optimization via factorial design (e.g., varying pH, incubation time) is recommended .
What advanced techniques are used to analyze the role of this compound in enzyme kinetics?
- Michaelis-Menten Analysis : Determine (affinity for the methyl donor) and (maximum reaction rate) using varying substrate concentrations.
- Inhibition Studies : Test competitive/non-competitive inhibitors (e.g., S-adenosylmethionine analogs) to elucidate mechanism.
- Isotopic Labeling : Use -labeled this compound to track methyl transfer via mass spectrometry .
How does this compound contribute to biochemical pathway studies beyond homocysteine metabolism?
The compound’s methylsulfonium group is critical in studying:
- Transmethylation Pathways : Comparative studies with S-adenosylmethionine (SAMe) to assess methyl donor efficiency.
- Redox Signaling : Hydrogen peroxide generated in the assay links to oxidative stress models.
- D-Amino Acid Metabolism : Its conversion to D-methionine provides insights into D-amino acid oxidase substrate specificity .
What are the best practices for characterizing this compound in novel research applications?
- Purity Validation : Use HPLC with UV detection (e.g., 210 nm) to confirm ≥98% purity.
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to establish shelf-life.
- Cross-Validation : Compare results with alternative methyl donors (e.g., betaine) to contextualize biological relevance .
How can researchers adapt this compound for use in high-throughput screening (HTS) platforms?
- Miniaturization : Scale down reaction volumes (e.g., 96-well plates) and automate liquid handling.
- Signal Normalization : Include internal standards (e.g., fluorescent controls) to correct for plate variability.
- Data Analysis : Use machine learning algorithms to identify outliers in large datasets generated from HTS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
